molecular formula C21H26O3 B3025176 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone CAS No. 898756-32-6

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone

Cat. No.: B3025176
CAS No.: 898756-32-6
M. Wt: 326.4 g/mol
InChI Key: QLQGADFVFMPQKQ-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone is a complex organic compound characterized by the presence of a dioxane ring and a naphthone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate naphthone derivatives under controlled conditions. One common method involves the use of dry dichloromethane as a solvent and trifluoroacetic acid as a catalyst . The reaction mixture is stirred under nitrogen atmosphere to ensure an inert environment, which is crucial for the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone exerts its effects involves interactions with specific molecular targets. The dioxane ring and naphthone moiety can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-valeronaphthone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-21(2)14-23-20(24-15-21)13-6-5-12-19(22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11,20H,5-6,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQGADFVFMPQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646030
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-32-6
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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